molecular formula C10H17NO B153977 (R)-5-Allyl-5-isopropylpyrrolidin-2-one CAS No. 137869-77-3

(R)-5-Allyl-5-isopropylpyrrolidin-2-one

Cat. No. B153977
M. Wt: 167.25 g/mol
InChI Key: PKDMNXOKFVZFMD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Allyl-5-isopropylpyrrolidin-2-one, also known as AIP, is a chiral pyrrolidone derivative that has gained significant attention in the field of chemistry due to its unique properties. AIP is a versatile compound that has been used in various scientific research applications, including drug discovery, catalysis, and asymmetric synthesis.

Mechanism Of Action

The mechanism of action of (R)-5-Allyl-5-isopropylpyrrolidin-2-one involves its ability to act as a chiral auxiliary in asymmetric synthesis. (R)-5-Allyl-5-isopropylpyrrolidin-2-one can selectively control the stereochemistry of a reaction, resulting in the formation of chiral products with high enantiomeric purity. (R)-5-Allyl-5-isopropylpyrrolidin-2-one achieves this by forming a complex with the reactant, which then undergoes the desired stereochemical transformation.

Biochemical And Physiological Effects

(R)-5-Allyl-5-isopropylpyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-5-Allyl-5-isopropylpyrrolidin-2-one in lab experiments include its high enantiomeric purity and its ability to selectively control the stereochemistry of a reaction. However, the limitations of using (R)-5-Allyl-5-isopropylpyrrolidin-2-one include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for the use of (R)-5-Allyl-5-isopropylpyrrolidin-2-one in scientific research. One potential area of research is the development of new synthetic methods that utilize (R)-5-Allyl-5-isopropylpyrrolidin-2-one as a chiral auxiliary. Another area of research is the use of (R)-5-Allyl-5-isopropylpyrrolidin-2-one as a ligand in catalysis. Additionally, (R)-5-Allyl-5-isopropylpyrrolidin-2-one could be further explored as a building block in drug discovery, particularly in the development of new chiral drugs.

Synthesis Methods

The synthesis of (R)-5-Allyl-5-isopropylpyrrolidin-2-one involves the reaction of N-isopropylpyrrolidone with allyl bromide in the presence of a strong base such as potassium hydroxide. The reaction results in the formation of (R)-5-Allyl-5-isopropylpyrrolidin-2-one with high enantiomeric purity.

Scientific Research Applications

(R)-5-Allyl-5-isopropylpyrrolidin-2-one has been extensively used in scientific research for its ability to act as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in catalysis and as a building block in drug discovery. (R)-5-Allyl-5-isopropylpyrrolidin-2-one has been employed in the synthesis of various natural products, including alkaloids and amino acids.

properties

CAS RN

137869-77-3

Product Name

(R)-5-Allyl-5-isopropylpyrrolidin-2-one

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5R)-5-propan-2-yl-5-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C10H17NO/c1-4-6-10(8(2)3)7-5-9(12)11-10/h4,8H,1,5-7H2,2-3H3,(H,11,12)/t10-/m0/s1

InChI Key

PKDMNXOKFVZFMD-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@]1(CCC(=O)N1)CC=C

SMILES

CC(C)C1(CCC(=O)N1)CC=C

Canonical SMILES

CC(C)C1(CCC(=O)N1)CC=C

synonyms

2-Pyrrolidinone,5-(1-methylethyl)-5-(2-propenyl)-,(R)-(9CI)

Origin of Product

United States

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